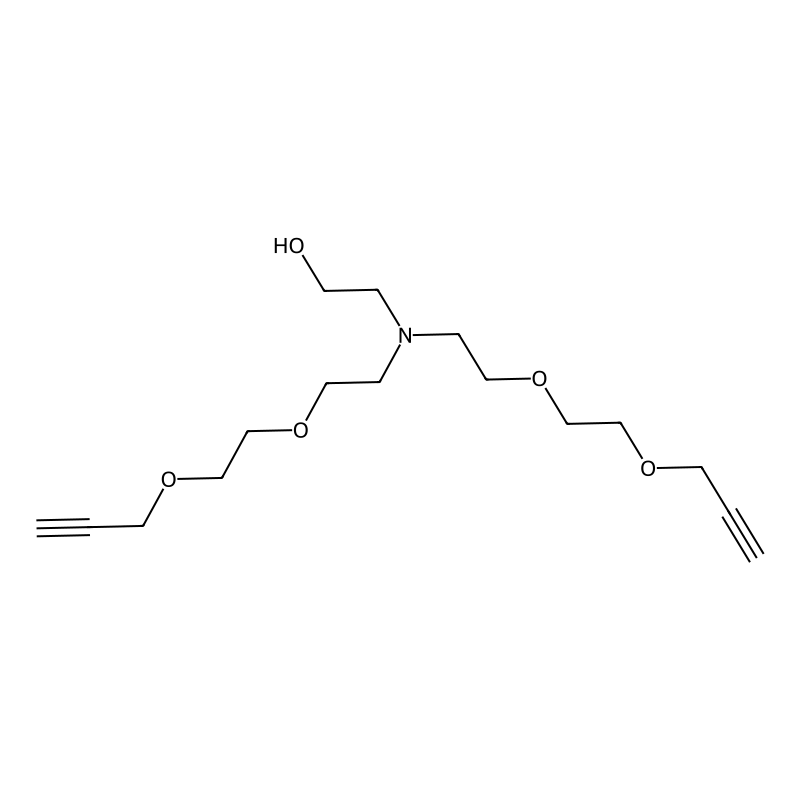

Hydroxy-Amino-bis(PEG2-propargyl)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Application in Drug Delivery Systems

Scientific Field: Biomedical Engineering

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is used in the development of drug delivery systems. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Methods of Application: The compound is used as a linker in the synthesis of PROTACs. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in drug delivery systems can enhance the effectiveness of the drugs by improving their delivery to the target cells .

Application in Protein Conjugation

Scientific Field: Biochemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with biotin and two hydroxyl moieties. The linker can be used for the conjugation of proteins and biotin labeling .

Methods of Application: The alcohol groups in Hydroxy-Amino-bis(PEG2-propargyl) can be derivatized to various activated functional groups, which can then be used to conjugate proteins .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in protein conjugation can help in the study of protein function and interactions .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: The propargyl group in Hydroxy-Amino-bis(PEG2-propargyl) is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Methods of Application: The compound can be used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in organic synthesis can lead to the formation of more complex structures .

Application in Click Chemistry

Scientific Field: Organic Chemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Methods of Application: The compound can be used in click chemistry reactions to yield a stable triazole linkage .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in click chemistry can lead to the formation of stable triazole linkages .

Application in PROTAC Synthesis

Scientific Field: Medicinal Chemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in PROTAC synthesis can lead to the development of effective PROTACs .

Application in Biotin Labeling

Scientific Field: Biochemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with biotin and two hydroxyl moieties. The linker can be used for the conjugation of proteins and biotin labeling .

Methods of Application: The alcohol groups in Hydroxy-Amino-bis(PEG2-propargyl) can be derivatized to various activated functional groups, which can then be used to conjugate proteins .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in biotin labeling can help in the study of protein function and interactions .

Hydroxy-Amino-bis(PEG2-propargyl) is a specialized compound characterized by its unique structure, which includes a hydroxy group, an amino group, and two propargyl groups linked through polyethylene glycol (PEG) chains. The presence of the propargyl groups allows for participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This compound is notable for its utility in bioconjugation and drug delivery applications due to its enhanced solubility and biocompatibility stemming from the PEG moiety .

Hydroxy-Amino-bis(PEG2-propargyl) functions as a linker in PROTACs. Here's the mechanism:

- Ligand Binding: The ligand moiety of the PROTAC (conjugated to the linker) binds specifically to the target protein.

- Linker Flexibility: The PEG units in the linker provide flexibility, allowing the PROTAC to adopt different conformations and potentially reach the E3 ligase binding site on the target protein.

- E3 Ligase Recruitment: The E3 ligase recruiting moiety (conjugated to the other end of the linker) binds to the E3 ligase.

- Ubiquitination: The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cellular machinery responsible for protein breakdown [].

The primary chemical reaction involving Hydroxy-Amino-bis(PEG2-propargyl) is the click reaction with azides, facilitated by copper catalysts. This reaction forms stable triazole linkages, which are crucial for creating bioconjugates. The hydroxy and amino functionalities also allow for further modifications, such as amide bond formation with carboxylic acids in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazole-4-carboxylic acid) .

Hydroxy-Amino-bis(PEG2-propargyl) exhibits significant biological activity primarily through its role as a linker in PROTAC (proteolysis-targeting chimera) technology. By facilitating the conjugation of target proteins to E3 ligases, it enhances the degradation of specific proteins within cells. This property makes it a valuable tool in drug discovery and development, particularly for targeted therapies against diseases like cancer .

The synthesis of Hydroxy-Amino-bis(PEG2-propargyl) typically involves several steps:

- Preparation of PEG Derivative: Starting with a PEG backbone, propargyl groups are introduced through nucleophilic substitution reactions.

- Functionalization: The hydroxy and amino groups can be added via standard organic synthesis techniques, ensuring that they remain reactive for subsequent click chemistry applications.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

Hydroxy-Amino-bis(PEG2-propargyl) has diverse applications:

- Bioconjugation: It serves as a versatile linker for attaching biomolecules such as peptides and antibodies.

- Drug Delivery Systems: Its properties enhance the solubility and stability of therapeutic agents.

- Targeted Therapeutics: Utilized in the development of targeted therapies through PROTAC technology, enabling selective protein degradation .

Studies have shown that Hydroxy-Amino-bis(PEG2-propargyl) interacts effectively with azides in click chemistry reactions. These interactions are critical for creating stable conjugates that can be used in various biological assays and therapeutic applications. Additionally, its interaction with cellular components has been explored to assess its efficacy in drug delivery systems and targeted therapies .

Several compounds share structural similarities with Hydroxy-Amino-bis(PEG2-propargyl), but each has unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Propargyl PEG | Contains terminal alkyne groups; used in click chemistry | More versatile in terms of functionalization options |

| N-bis(PEG2-propargyl) | Similar PEG structure but lacks hydroxy group | Focuses more on bioconjugation without additional functionalities |

| Aminooxy-PEG-Propargyl | Contains aminooxy functionality for selective reactions | More specific reactivity compared to Hydroxy-Amino-bis(PEG2-propargyl) |

| Folate-PEG-Propargyl | Conjugated with folate for targeting folate receptors | Specialized targeting capability not present in Hydroxy-Amino-bis(PEG2-propargyl) |

Hydroxy-Amino-bis(PEG2-propargyl) stands out due to its combination of hydroxy and amino functionalities along with dual propargyl groups, making it particularly suitable for advanced applications in drug delivery and targeted therapeutics .

Hydroxy-Amino-bis(PEG2-propargyl) represents a significant advancement in the field of polyethylene glycol (PEG) chemistry, featuring a central tertiary amine structure with three distinct functional groups: a hydroxyl group and two propargyl-terminated PEG chains [1] [2]. The convergent synthesis pathway for this trifunctional compound offers numerous advantages over traditional linear synthesis approaches, particularly in terms of efficiency and product homogeneity [7] [10].

The convergent synthesis of trifunctional PEG-amine linkers like Hydroxy-Amino-bis(PEG2-propargyl) involves the strategic assembly of pre-functionalized building blocks that converge to form the final product [7]. This approach stands in contrast to divergent methods, which build molecules outward from a central core in sequential steps [12]. The convergent strategy is particularly valuable for creating structurally defined PEG derivatives with precise molecular weights and minimal dispersity [7] [15].

A key advantage of the convergent approach for synthesizing Hydroxy-Amino-bis(PEG2-propargyl) is the ability to create building blocks bearing minimal structural perturbation compared to the native PEG backbone, making them attractive for various applications [7] [10]. The synthesis typically begins with the preparation of bifunctional PEG precursors that can be subsequently coupled to form the desired trifunctional structure [7].

The general synthetic pathway involves:

- Preparation of PEG2-propargyl units through the reaction of propargyl bromide with PEG2-alcohol under basic conditions [33]

- Synthesis of bifunctional PEG-azide precursors that will later undergo reductive coupling [7]

- Convergent assembly of these components to form the trifunctional Hydroxy-Amino-bis(PEG2-propargyl) structure [10] [15]

| Synthetic Step | Reaction Conditions | Typical Yield (%) |

|---|---|---|

| PEG2-propargyl formation | Propargyl bromide, base (K2CO3), THF, 25°C | 80-92 |

| Bifunctional PEG-azide preparation | Tosylation followed by azide displacement | 75-85 |

| Convergent coupling | Reductive conditions | 65-75 |

The convergent synthesis approach provides several advantages for producing Hydroxy-Amino-bis(PEG2-propargyl), including higher purity of the final product, fewer purification steps, and greater control over the molecular architecture [7] [12]. This method has proven particularly valuable for creating trifunctional PEG derivatives with precise structural characteristics and functional group positioning [10] [15].

Reductive Coupling of Azides for Symmetrical Dialkylamine Formation

The reductive coupling of azides represents a critical step in the synthesis of Hydroxy-Amino-bis(PEG2-propargyl), enabling the formation of the symmetrical dialkylamine core structure [7] [15]. This synthetic approach provides an elegant route to creating the tertiary amine center that connects the two PEG2-propargyl chains and the hydroxyl-terminated arm [3] [4].

The mechanism of reductive azide coupling involves several key intermediates that have been elucidated through detailed nuclear magnetic resonance (NMR) investigations [7]. When primary azides undergo reduction, they initially form nitrile and imine intermediates that can subsequently react with the reduced free amine form [7] [15]. This process ultimately leads to the formation of a symmetrical dialkylamine bearing two homo-functional end chain groups and a central nitrogen atom [7].

For the synthesis of Hydroxy-Amino-bis(PEG2-propargyl), the reductive coupling typically proceeds as follows:

- Reduction of the azide groups in bifunctional PEG-azide precursors using appropriate reducing agents such as lithium aluminum hydride (LiAlH4) or triphenylphosphine/water [7] [15]

- Formation of reactive nitrile and imine intermediates during the reduction process [7]

- Coupling of these intermediates with the reduced free amine to form the symmetrical dialkylamine structure [7] [39]

- Introduction of the hydroxyl functionality to complete the trifunctional architecture [3] [4]

The efficiency of this reductive coupling approach is demonstrated by the high yields achieved in the synthesis of symmetrical dialkylamines [7] [39]. Reaction conditions must be carefully controlled to ensure selective formation of the desired tertiary amine structure while minimizing side reactions [39].

| Reducing Agent | Reaction Conditions | Yield of Dialkylamine (%) | Selectivity |

|---|---|---|---|

| LiAlH4 | THF, 0°C to RT, 4h | 70-85 | High |

| PPh3/H2O | THF/H2O, RT, 12h | 65-75 | Moderate |

| H2, Pd/C | MeOH, RT, 6h | 75-80 | High |

NMR studies have provided valuable insights into the mechanism of this reductive coupling process, revealing the formation of nitrile and imine intermediates that play crucial roles in the reaction pathway [7]. These mechanistic investigations have facilitated the optimization of reaction conditions to achieve higher yields and greater selectivity in the formation of the symmetrical dialkylamine core of Hydroxy-Amino-bis(PEG2-propargyl) [7] [15].

The reductive coupling of azides offers a powerful and versatile approach for creating the symmetrical dialkylamine structure that serves as the foundation of Hydroxy-Amino-bis(PEG2-propargyl) [7] [39]. This methodology enables the precise construction of trifunctional PEG derivatives with well-defined architectures and functional group positioning [3] [4].

Fmoc-Based Solid-Phase Synthesis for Dendron Fabrication

Fmoc-based solid-phase synthesis represents a powerful approach for the fabrication of dendrons incorporating Hydroxy-Amino-bis(PEG2-propargyl) as a key building block [16] [19]. This methodology offers significant advantages over solution-phase techniques, including faster reaction kinetics, simplified purification procedures, and higher overall efficiency [16] [21].

The solid-phase synthesis of dendrons using Hydroxy-Amino-bis(PEG2-propargyl) typically follows a divergent route, which allows for the use of different building blocks in each synthesis step, thus maximizing the modularity of the resulting dendritic structures [16]. This approach enables the creation of highly tailored dendrons with precise control over the distance between surface functionalities [16] [19].

The general procedure for Fmoc-based solid-phase synthesis of dendrons incorporating Hydroxy-Amino-bis(PEG2-propargyl) involves the following steps:

- Attachment of an initial amino acid to a solid support (typically a Rink Amide resin) [16]

- Sequential addition of branching units and Hydroxy-Amino-bis(PEG2-propargyl) using standard Fmoc deprotection and coupling protocols [16] [19]

- Introduction of surface functionalities at the terminal positions [16]

- Cleavage of the completed dendron from the solid support under acidic conditions [16] [21]

Optimization studies have revealed several key parameters that significantly influence the efficiency of dendron fabrication using Fmoc-based solid-phase synthesis [16]. These include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Reaction time | 30-120 min (depending on building block) | Increased yield with optimized times |

| Reagent excess | 2 equivalents per reactive functionality | Higher purity compared to standard 4 equivalents |

| Resin loading | Low-loading resin (0.21-0.23 mmol/g) | Significantly improved raw product purity |

| Linker implementation | OEG linkers between branching units | Enhanced reaction efficiency for larger dendrons |

The incorporation of oligoethylene glycol (OEG) linkers between branching units has been shown to dramatically improve the synthesis efficiency, particularly for larger dendritic structures [16]. For example, the introduction of OEG linkers in octavalent dendrons resulted in raw product purities of up to 83%, compared to just 31% without such linkers [16] [21].

Fmoc-based solid-phase synthesis offers remarkable time efficiency for dendron fabrication, with complete assembly of octameric structures possible within 24 hours [16]. This represents a significant advantage over solution-phase methods, which typically require weeks to produce comparable structures [16] [19].

The versatility of this approach allows for the incorporation of various functional groups, including maleimides for subsequent conjugation reactions and chelating agents for radiometal labeling [16] [21]. This makes Fmoc-based solid-phase synthesis an exceptionally valuable tool for creating multifunctional dendrons based on Hydroxy-Amino-bis(PEG2-propargyl) for diverse applications [16] [19].

CuAAC Click Chemistry for Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry represents a powerful approach for the functionalization of Hydroxy-Amino-bis(PEG2-propargyl), leveraging the terminal alkyne groups to create diverse conjugates through triazole formation [1] [17]. This regioselective reaction proceeds efficiently under mild conditions, making it ideal for the modification of complex PEG derivatives [24] [27].

Hydroxy-Amino-bis(PEG2-propargyl) is particularly well-suited for CuAAC chemistry due to its two terminal alkyne groups, which can undergo copper-catalyzed cycloaddition with azide-containing molecules to form stable 1,4-disubstituted 1,2,3-triazole linkages [1] [4]. This reaction proceeds with high efficiency and selectivity, enabling the precise functionalization of the PEG derivative [24] [27].

The mechanism of CuAAC for functionalizing Hydroxy-Amino-bis(PEG2-propargyl) involves several key steps:

- Coordination of the copper(I) catalyst to the terminal alkyne, forming a copper acetylide intermediate [24] [26]

- Interaction of the copper-acetylide complex with the azide component, facilitating the formation of a copper-azide-alkyne ternary complex [24] [26]

- Cyclization to form the triazole ring with regioselective generation of the 1,4-disubstituted product [24] [27]

- Dissociation of the copper catalyst to yield the functionalized Hydroxy-Amino-bis(PEG2-propargyl) derivative [24] [26]

Various reaction conditions have been optimized for the CuAAC functionalization of Hydroxy-Amino-bis(PEG2-propargyl), with different copper sources and reaction parameters yielding varying efficiencies:

| Copper Source | Reducing Agent | Solvent System | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| CuSO4·5H2O | Sodium ascorbate | H2O/t-BuOH (1:1) | Room temp. | 12-24h | 85-95 |

| Cu(I) salts (CuI, CuBr) | None | DMF or DMSO | Room temp. | 6-12h | 80-90 |

| Cu(0) (copper wire/turnings) | None | Various | Room temp. | 24-48h | 70-85 |

The CuAAC reaction exhibits remarkable tolerance for a wide range of functional groups, allowing for the conjugation of diverse azide-bearing molecules to Hydroxy-Amino-bis(PEG2-propargyl) [24] [27]. This versatility enables the creation of multifunctional conjugates for various applications [17] [27].

The efficiency of triazole formation in CuAAC reactions can be influenced by several factors, including the electronic properties of the azide component and the reaction conditions [41]. Studies have shown that the yields of triazole products can vary significantly depending on the substituents present on the azide reactant, with electron-withdrawing groups often enhancing reactivity [41].

For the functionalization of Hydroxy-Amino-bis(PEG2-propargyl), CuAAC click chemistry offers several advantages:

Hydroxy-Amino-bis(PEG2-propargyl) serves as a versatile and highly functional linker in Proteolysis Targeting Chimera technology, representing a sophisticated example of branched polyethylene glycol derivatives specifically designed for targeted protein degradation applications [1]. This compound, with the molecular formula C16H27NO5 and molecular weight of 313.4 grams per mole, incorporates dual propargyl functional groups connected through polyethylene glycol spacers to a central tertiary amine bearing a terminal hydroxyl group [2].

The fundamental role of this compound in PROTAC technology stems from its ability to serve as a flexible bridge between target protein ligands and E3 ubiquitin ligase recruiting elements [3]. The dual propargyl groups enable bioorthogonal click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition reactions, which facilitate the formation of stable triazole linkages with azide-bearing compounds or biomolecules [1] [4]. This chemical reactivity profile makes Hydroxy-Amino-bis(PEG2-propargyl) particularly valuable for modular PROTAC synthesis approaches where precise control over linker attachment points is essential.

The polyethylene glycol backbone of Hydroxy-Amino-bis(PEG2-propargyl) confers several critical advantages in targeted protein degradation applications. The PEG units significantly enhance water solubility, which directly impacts cellular permeability and bioavailability of the resulting PROTAC molecules [5]. Research has demonstrated that PEG-based linkers can improve PROTAC solubility and cellular uptake through their ability to adopt folded conformations that reduce effective polar surface area in hydrophobic membrane environments [6] [7].

The branched architecture of Hydroxy-Amino-bis(PEG2-propargyl), featuring two PEG2-propargyl arms extending from a central amine, provides unique geometric flexibility that can accommodate diverse spatial requirements for ternary complex formation [8]. This structural design allows for optimal positioning of target protein ligands and E3 ligase recruiting elements while maintaining the conformational freedom necessary for productive protein-protein interactions in the ternary complex [9].

Studies have shown that the flexible nature of PEG-based linkers enables PROTACs to populate multiple conformational states, thereby increasing the probability of forming stable and cooperative ternary complexes with target proteins and E3 ligases [10] [11]. The gauche effect inherent in PEG structures promotes folded conformations, which can enhance cellular permeability by reducing solvent-accessible polar surface area [7]. This chameleonicity is particularly important for PROTACs, which must traverse cellular membranes while maintaining sufficient aqueous solubility.

Influence of Linker Length and Flexibility on Ternary Complex Formation

The impact of linker length and flexibility on ternary complex formation represents one of the most critical design considerations in PROTAC development, with Hydroxy-Amino-bis(PEG2-propargyl) offering unique advantages through its precise structural characteristics. The effective linker length of this compound, encompassing approximately 12-15 atoms when fully extended, positions it within the optimal range for many PROTAC applications [8] [9].

Research has consistently demonstrated that linker length exerts profound effects on the ability of PROTAC molecules to form productive ternary complexes. Studies by Cyrus and colleagues established that linkers that are too short create steric clashes that prevent simultaneous binding of both ligands to their respective proteins, while excessively long linkers fail to bring the target protein and E3 ligase into sufficient proximity for effective ubiquitination [12] [13]. The length characteristics of Hydroxy-Amino-bis(PEG2-propargyl) align with these findings, providing sufficient distance to avoid steric hindrance while maintaining the spatial constraints necessary for ternary complex stability.

The flexibility imparted by the polyethylene glycol units in Hydroxy-Amino-bis(PEG2-propargyl) enables dynamic conformational sampling that can accommodate the geometric requirements of diverse protein-protein interactions [14] [15]. Molecular dynamics simulations have revealed that flexible PEG-based linkers can adopt multiple low-energy conformations, effectively casting a "wider net" for ternary complex formation compared to rigid linkers [11]. This conformational diversity increases the probability that at least one accessible conformation will allow simultaneous binding to both the target protein and E3 ligase.

Biophysical studies using surface plasmon resonance and isothermal titration calorimetry have demonstrated that the flexibility of PEG-based linkers can contribute to positive cooperativity in ternary complex formation [16] [17]. Cooperativity, defined as the enhancement of binary binding affinity when the ternary complex is formed, has been shown to correlate strongly with degradation potency and initial rates of protein degradation [16]. The flexible nature of Hydroxy-Amino-bis(PEG2-propargyl) can facilitate the formation of stabilizing protein-protein contacts that would be geometrically inaccessible with more rigid linker architectures.

The branched structure of Hydroxy-Amino-bis(PEG2-propargyl) introduces an additional layer of conformational complexity that can be advantageous for ternary complex optimization. The dual propargyl arms can be functionalized independently, allowing for asymmetric PROTAC designs where different attachment points may be explored without complete linker redesign [18]. This structural feature provides synthetic flexibility for structure-activity relationship studies and enables fine-tuning of spatial relationships within the ternary complex.

Quantitative analysis of ternary complex formation kinetics has revealed that linker flexibility can influence both association and dissociation rates [14] [15]. Fast association kinetics facilitate rapid ternary complex formation, while appropriately tuned dissociation rates ensure sufficient residence time for ubiquitination to occur. The intermediate flexibility of Hydroxy-Amino-bis(PEG2-propargyl) provides a balanced approach that avoids the extremes of excessive rigidity, which can slow association kinetics, and excessive flexibility, which may destabilize the ternary complex.

Comparative Analysis with Rigid versus Flexible PROTAC Linkers

The comparative analysis of rigid versus flexible PROTAC linkers reveals fundamental differences in their impact on degradation efficiency, selectivity, and physicochemical properties, with Hydroxy-Amino-bis(PEG2-propargyl) representing an optimized flexible linker design. Flexible linkers, exemplified by polyethylene glycol-based structures, constitute approximately 54% of reported PROTAC designs, while rigid linkers incorporating aromatic, heterocyclic, or alkyne motifs account for a smaller but significant portion of successful degraders [19].

Flexible PEG-based linkers like Hydroxy-Amino-bis(PEG2-propargyl) offer several distinct advantages over rigid alternatives. The primary benefit lies in their ability to accommodate diverse geometric constraints imposed by different target protein and E3 ligase combinations [20] [11]. The conformational freedom provided by PEG linkers enables PROTACs to adapt to the specific spatial requirements of each ternary complex, potentially explaining why flexible linkers often serve as starting points for PROTAC optimization campaigns [11].

Research comparing flexible and rigid linkers has demonstrated that flexible designs generally exhibit higher success rates in initial screening phases due to their ability to sample multiple conformational states [9] [21]. A systematic study of bromodomain and extra-terminal domain protein degraders revealed that PEG-based flexible linkers consistently outperformed rigid alternatives in early-stage development, though optimization often led to incorporation of semi-rigid elements for enhanced selectivity [17].

Rigid linkers, in contrast, offer advantages in terms of selectivity and metabolic stability. Studies have shown that incorporation of rigid elements can reduce off-target effects by constraining the PROTAC to specific conformations that favor desired protein-protein interactions [11] [22]. For example, rigid linkers containing piperazine or piperidine rings have been successfully employed to increase solubility while maintaining conformational constraints that enhance ternary complex stability [20] [19].

The metabolic liability of flexible PEG linkers represents a significant disadvantage compared to rigid alternatives. PEG chains are susceptible to oxidative metabolism, particularly at methylene groups adjacent to ether oxygens [8] [23]. This vulnerability can lead to reduced in vivo half-life and formation of metabolites with altered activity profiles. Rigid linkers incorporating aromatic or heterocyclic motifs generally exhibit enhanced metabolic stability, making them more suitable for in vivo applications [11].

Cell permeability studies have revealed complex relationships between linker rigidity and membrane penetration. While rigid linkers typically have lower polar surface areas, which theoretically favor membrane permeability, flexible PEG linkers can achieve superior cell penetration through chameleonicity effects [6] [24]. The ability of flexible linkers to fold into compact conformations in hydrophobic environments, hiding polar groups through intramolecular hydrogen bonding, can result in enhanced permeability despite higher polar surface areas [25] [7].

Hydroxy-Amino-bis(PEG2-propargyl) exemplifies an optimized flexible linker design that addresses many limitations of traditional PEG linkers. The branched architecture provides conformational flexibility while maintaining a relatively compact overall structure. The dual propargyl functionalities enable click chemistry conjugation under mild conditions, avoiding harsh reaction conditions that might compromise PROTAC integrity [4] [18].

Comparative binding kinetics studies have shown that flexible linkers generally exhibit faster association rates for ternary complex formation, while rigid linkers may provide enhanced dissociation half-lives [15]. The optimal balance depends on the specific target protein and E3 ligase combination, with some systems favoring rapid exchange dynamics and others requiring stable, long-lived complexes for efficient degradation.

Case Studies in PROTAC Optimization for Specific Target Proteins

The optimization of PROTAC linkers for specific target proteins has yielded numerous instructive case studies that demonstrate the critical importance of precise linker design, with several examples highlighting the potential applications of flexible PEG-based linkers like Hydroxy-Amino-bis(PEG2-propargyl).

Bromodomain and Extra-Terminal Domain Protein 4 (BRD4) Degradation

The development of MZ1, a highly successful BRD4-targeting PROTAC, represents a landmark case study in linker optimization [17]. The compound utilizes a three-unit polyethylene glycol linker connecting the pan-BET inhibitor JQ1 to the von Hippel-Lindau protein ligand VH032. Crystallographic analysis of the BRD4-MZ1-VHL ternary complex revealed that the PEG linker adopts a folded conformation that enables formation of crucial protein-protein contacts [17]. Specifically, the linker facilitates a hydrogen bond between His437 of BRD4 and the PEG oxygen atoms, contributing to the preferential degradation of BRD4 over other BET family members [17].

The success of MZ1 demonstrates how flexible PEG linkers can contribute to selectivity through induced protein-protein interactions rather than merely serving as passive spacers. Surface plasmon resonance studies revealed that MZ1 exhibits positive cooperativity (α = 4.8) in ternary complex formation with BRD4, indicating that the presence of the target protein enhances binding to the E3 ligase [17]. This cooperativity directly correlates with the observed degradation selectivity and efficiency.

SMARCA2 Selective Degradation

The development of SMARCA2-selective PROTACs represents a particularly challenging case study due to the high sequence homology between SMARCA2 and SMARCA4 [26] [27]. Initial efforts using dual SMARCA2/4 degraders like ACBI1 achieved potent degradation but lacked the selectivity required for therapeutic applications. Subsequent optimization focused on exploiting subtle differences in the ternary complex interfaces to achieve selectivity [28].

Kofink and colleagues successfully developed highly selective SMARCA2 degraders by systematically varying linker length and composition [28]. Their studies revealed that extremely short linkers (7-9 atoms) could achieve greater than 1000-fold selectivity for SMARCA2 over SMARCA4 degradation. Crystallographic analysis revealed that selective compounds induce a PROTAC-mediated protein-protein interaction involving SMARCA2 residue Gln1469, which is not conserved in SMARCA4 [28].

This case study demonstrates how linker optimization can transform non-selective binding ligands into highly selective degraders through precise control of ternary complex geometry. The work also highlights the trade-offs between selectivity and other properties, as the most selective compounds exhibited poor oral bioavailability due to their rigid, constrained structures [28].

Estrogen Receptor Alpha (ERα) Degradation

The development of ERα-targeting PROTACs provided one of the first systematic studies of linker length effects in PROTAC optimization [12]. Crews and colleagues synthesized a series of compounds with PEG linkers ranging from 8 to 20 atoms in length, connecting an estradiol derivative to various E3 ligase recruiting elements.

Their findings revealed that longer linkers consistently outperformed shorter alternatives, with the 16-atom PEG linker showing significantly enhanced degradation potency compared to the 12-atom variant despite similar binding affinities [12] [13]. This study established the principle that optimal linker length is target-specific and cannot be predicted solely from binding affinity measurements.

The ERα case study also demonstrated the importance of linker attachment site selection. PROTACs with linkers attached at the C7 position of estradiol showed superior degradation profiles compared to C16-linked variants, highlighting how attachment point geometry can influence ternary complex formation and stability [9].

Bruton's Tyrosine Kinase (BTK) Degradation

Recent work on BTK-targeting PROTACs has provided insights into the structural basis of linker optimization through crystallographic analysis of ternary complexes [29]. Studies revealed two distinct binding modes for BTK PROTACs depending on linker composition: one involving a five-unit PEG linker with an effective length of 15 atoms, and another using a rigid pyrazine-containing linker with an effective length of 7 atoms [29].

Computational modeling using the PROTAC-INVENT platform demonstrated that linker length constraints between 7-15 atoms could generate viable BTK degraders, with optimal performance achieved when the linker length matched the geometric requirements of the specific ternary complex architecture [29]. This case study illustrates how structural biology and computational approaches can guide rational linker design.

Androgen Receptor (AR) Degradation

The optimization process revealed that linkers in the 10-14 atom range, incorporating mixed alkyl-PEG compositions, provided the optimal balance of degradation efficiency and drug-like properties. Several compounds achieved low nanomolar degradation potencies while maintaining acceptable pharmacokinetic profiles for potential therapeutic development [30].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.